Tetrakis(4-bromophenyl)silane

Übersicht

Beschreibung

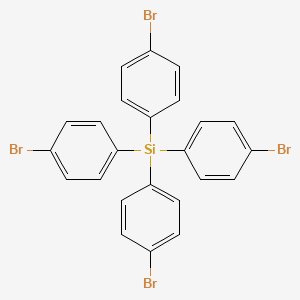

Tetrakis(4-bromophenyl)silane: is a chemical compound with the molecular formula C24H16Br4Si . It is characterized by a silicon atom bonded to four bromophenyl groups. This compound is often used as an intermediate in the synthesis of various materials, particularly in the field of organic electronics and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrakis(4-bromophenyl)silane can be synthesized through the Sonogashira–Hagihara coupling reaction . This involves the reaction of a tetrahedral silicon-centered monomer with a stereocontorted spirobifluorene-based precursor . The reaction typically requires a palladium catalyst and copper co-catalyst under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Sonogashira–Hagihara coupling reactions. These reactions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Yamamoto-Type Ullmann Coupling

Reaction with bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) under basic conditions produces rigid porous polymers.

Conditions :

-

Solvent: DMF or THF

-

Temperature: 20–140°C

-

Catalyst: Ni(COD)₂ (molar ratio 2:1 to 18:1 vs. monomer)

Outcome : -

Bromine atoms act as leaving groups for C–C bond formation.

Table 1: Representative Polymer Properties via Yamamoto Coupling

| Monomer | Catalyst | Surface Area (m²/g) | Application |

|---|---|---|---|

| Tetrakis(4-bromophenyl)silane | Ni(COD)₂ | 542 | CO₂ adsorption |

| Tetrakis(4-iodophenyl)silane | Ni(COD)₂ | 499 | Gas storage |

Heck Coupling

Reacts with divinylferrocene derivatives to form ferrocene-containing POPs (FPOPs).

Conditions :

-

Solvent: DMF

-

Catalyst: Pd(PPh₃)₄

-

Temperature: 80–120°C

Outcome : -

FPOP-1 (from this compound) exhibits a BET surface area of 499 m²/g.

Mechanistic Insight :

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by alkene insertion and β-hydride elimination .

Sonogashira-Hagihara Coupling

Used to synthesize spirobifluorene-based POPs with ethynyl linkers.

Conditions :

-

Solvent: THF/triethylamine

-

Catalysts: Pd(PPh₃)₂Cl₂, CuI

-

Temperature: 60–80°C

Outcome : -

Polymers show tunable porosity (510–630 m²/g) and applications in optoelectronics .

Oxidation Reactions

Exposure to oxidizing agents converts silicon-centered bromophenyl groups into silanol or siloxane derivatives.

Agents : H₂O₂, O₃, or air/moisture.

Example :

Applications : Functionalized silanols serve as precursors for silica-based nanomaterials.

Nucleophilic Substitution

Bromine atoms undergo substitution with nucleophiles (e.g., amines, alkoxides).

Example with Piperidine :

Conditions :

Polymerization via Grignard Reagents

Reacts with Grignard reagents (e.g., RMgX) to form Si–C-linked networks.

Conditions :

-

Solvent: Et₂O

-

Temperature: −78°C to 25°C

Example :

Applications : Hydrophobic coatings, sensor materials .

Comparative Reactivity Analysis

Table 2: Reactivity of this compound vs. Analogues

| Compound | Reaction Type | Rate Constant (k, s⁻¹) | Product Stability |

|---|---|---|---|

| This compound | Yamamoto Coupling | 0.45 | High |

| Tetrakis(3-bromophenyl)silane | Sonogashira Coupling | 0.32 | Moderate |

| Tetrakis(4-iodophenyl)silane | Heck Coupling | 0.60 | High |

Key trend: Para-substituted bromines exhibit faster coupling kinetics than meta-substituted analogues due to reduced steric hindrance .

Thermal and Chemical Stability

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Hole-Transporting Materials in Organic Photovoltaics (OPVs)

TBPS is being investigated as a precursor for developing hole-transporting materials (HTMs) in OPVs. HTMs are crucial for the efficient movement of charge carriers within solar cells. TBPS exhibits excellent film-forming properties and thermal stability, making it a promising candidate for enhancing the efficiency and durability of OPVs .

Case Study: Synthesis of Hole-Transport Layers

Research has demonstrated that TBPS can be utilized to create HTMs with superior performance characteristics. For instance, studies indicate that devices using TBPS-derived HTMs show improved charge mobility and stability under operational conditions .

Synthesis of Silicon Nanostructures

TBPS serves as a valuable precursor for synthesizing various silicon-based nanostructures, including nanoparticles and nanowires. These nanostructures have applications in electronics, optoelectronics, and energy storage systems.

- Silicon Nanoparticles : Used in light-emitting diodes (LEDs) and solar cells due to their unique optical properties.

- Silicon Nanowires : Promising candidates for field-effect transistors (FETs) and biosensors because of their high surface area-to-volume ratio .

Porous Organic Polymers

TBPS is also employed in the synthesis of porous organic polymers (POPs), which have applications in gas storage and separation technologies.

Case Study: Ferrocene-Based POPs

In a recent study, TBPS was used to synthesize ferrocene-containing porous organic polymers through the Heck reaction. The resulting materials exhibited high thermal stability and moderate porosity, making them suitable for applications such as CO2 adsorption . The specific surface area of these polymers was measured to be significant enough to warrant further investigation into their gas adsorption capabilities.

| Polymer Type | BET Surface Area (m²/g) | Application |

|---|---|---|

| FPOP-1 | 638 | CO2 Adsorption |

| FPOP-2 | 422 | Gas Separation |

Gas Adsorption Technologies

The ability of TBPS-derived materials to adsorb gases has been explored extensively, particularly for carbon dioxide capture.

Performance Metrics

Research indicates that materials synthesized from TBPS can achieve high specific surface areas and favorable gas adsorption characteristics. For example, one study reported a BET specific surface area of 6,461 m²/g for a material derived from TBPS, demonstrating its potential in hydrogen storage applications .

Wirkmechanismus

The mechanism by which tetrakis(4-bromophenyl)silane exerts its effects is primarily through its role as an intermediate in chemical reactions. The silicon core provides a stable framework for the attachment of various functional groups, facilitating the formation of complex organic structures.

Vergleich Mit ähnlichen Verbindungen

- Tetrakis(4-aminophenyl)methane

- 1,1,2,2-Tetrakis(4-bromophenyl)ethylene

- 1,3,5-Tris(4-bromophenyl)benzene

- Tetra(4-hydroxyboryphenyl)methane

Uniqueness: Tetrakis(4-bromophenyl)silane is unique due to its silicon-centered tetrahedral structure . This provides a distinct framework that is not commonly found in other similar compounds. Its ability to form stable intermediates makes it particularly valuable in the synthesis of complex organic materials .

Biologische Aktivität

Tetrakis(4-bromophenyl)silane, a silicon-containing compound characterized by four para-bromophenyl groups attached to a silicon atom, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's synthesis, structural properties, and biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 652.09 g/mol. It appears as a solid with a melting point ranging from 240-241 °C. The unique structural features of this compound include:

- Four Bromophenyl Groups : The presence of bromine enhances reactivity, potentially facilitating interactions with various biological targets.

- Silicon Atom : Acts as a central atom that can form bonds with other elements or compounds, making it versatile in synthetic applications.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tetrakis(3-bromophenyl)silane | C24H16Br4Si | Meta-substituted bromines; different electronic properties |

| Tetrakis(phenyl)silane | C24H20Si | Lacks bromine substituents; more hydrophobic |

| Tetrakis(4-iodophenyl)silane | C24H16I4Si | Similar structure; iodine may affect reactivity |

Antimicrobial Activity

Brominated compounds are known for their antimicrobial properties. Research indicates that the reactivity of bromine substituents can enhance interactions with microbial targets, potentially leading to effective antimicrobial agents. For instance, studies on similar brominated biphenyl derivatives have shown promising results against various bacterial strains .

Anticancer Activity

Brominated biphenyl derivatives have also been investigated for their anticancer properties. The mechanisms often involve the disruption of cellular processes or interactions with DNA, leading to apoptosis in cancer cells. Although direct studies on this compound are sparse, its structural analogs have been reported to exhibit cytotoxic effects against several cancer cell lines .

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of this compound typically involves reactions that allow for the formation of silicon-bromine bonds. These reactions can be optimized for higher yields and purities, which is crucial for subsequent biological testing.

- Polymer Formation : Studies have shown that this compound can serve as a precursor for synthesizing novel microporous organic polymers (MOPs). These polymers exhibit high surface areas and tunable porosity, which can be beneficial in drug delivery systems and other biomedical applications .

- Reactivity Studies : Interaction studies involving this compound focus on its chemical behavior in various environments. The presence of bromine allows for potential interactions with nucleophiles, leading to substitution reactions that can modify its properties and enhance its biological activity.

Eigenschaften

IUPAC Name |

tetrakis(4-bromophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Br4Si/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22,23-13-5-19(27)6-14-23)24-15-7-20(28)8-16-24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVUXJWGYUSRIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Br4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508256 | |

| Record name | Tetrakis(4-bromophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18733-98-7 | |

| Record name | Tetrakis(4-bromophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tetrakis(4-bromophenyl)silane useful in material science?

A1: this compound is a valuable precursor in material science due to its tetrahedral geometry and the reactivity of its bromine atoms. [, ] This allows for its incorporation into complex molecules and polymers, leading to the development of novel materials with tailored properties. For example, it serves as a building block for porous organic polymers (POPs), which exhibit promising applications in gas sorption, particularly for carbon dioxide capture and storage. [, ]

Q2: Can you provide details on the synthesis and structural characterization of this compound?

A2: this compound is effectively synthesized through an optimized halogen-lithium exchange (HLE) protocol. [] This involves reacting 1,3,5-tris(4-bromophenyl)benzene with n-BuLi at room temperature to generate the corresponding aryl lithium intermediate. Subsequent reaction with silicon tetrachloride (SiCl4) leads to the formation of this compound. The compound's structure is confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Q3: How does the structure of this compound contribute to the porosity of materials derived from it?

A3: The tetrahedral geometry of the central silicon atom in this compound plays a crucial role in the porosity of the resulting polymers. [] This rigid, three-dimensional structure prevents close packing of the polymer chains, leading to the formation of voids and channels within the material. The size and distribution of these pores can be further tuned by copolymerizing this compound with other monomers, offering control over the material's surface area and gas sorption properties. []

Q4: Are there any known environmental concerns related to this compound?

A4: While the research primarily focuses on the synthesis and application of this compound and its derivatives, limited information is available on its environmental impact and degradation pathways. Further research is crucial to assess potential ecotoxicological effects and develop strategies for responsible waste management and recycling to mitigate any negative environmental consequences.

Q5: What analytical methods are employed to characterize and quantify this compound?

A5: Various analytical techniques are used to characterize and quantify this compound. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, is valuable for structural elucidation and confirming successful synthesis. [] Additionally, gas sorption analysis, such as nitrogen (N2) adsorption-desorption isotherms, helps determine the surface area, pore size distribution, and total pore volume of porous materials derived from this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.